molecular formula C5H2N2OS B6235788 5-formyl-1,3-thiazole-2-carbonitrile CAS No. 2090886-23-8

5-formyl-1,3-thiazole-2-carbonitrile

Cat. No.: B6235788
CAS No.: 2090886-23-8
M. Wt: 138.15 g/mol
InChI Key: JTPDWJFQRPVLCT-UHFFFAOYSA-N
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Description

5-formyl-1,3-thiazole-2-carbonitrile is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-1,3-thiazole-2-carbonitrile typically involves the reaction of appropriate thiazole precursors with formylating agents. One common method involves the use of Vilsmeier-Haack reaction conditions, where a thiazole derivative is treated with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions and yields the desired formylated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-formyl-1,3-thiazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

    Oxidation: 5-carboxy-1,3-thiazole-2-carbonitrile.

    Reduction: 5-hydroxymethyl-1,3-thiazole-2-carbonitrile.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

5-formyl-1,3-thiazole-2-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

    Industry: It is used in the synthesis of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-formyl-1,3-thiazole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1,3-thiazole-2-carbonitrile: Similar structure but with a methyl group instead of a formyl group.

    5-ethyl-1,3-thiazole-2-carbonitrile: Similar structure but with an ethyl group instead of a formyl group.

    5-chloro-1,3-thiazole-2-carbonitrile: Similar structure but with a chloro group instead of a formyl group.

Uniqueness

5-formyl-1,3-thiazole-2-carbonitrile is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various bioactive and industrially relevant compounds.

Properties

CAS No.

2090886-23-8

Molecular Formula

C5H2N2OS

Molecular Weight

138.15 g/mol

IUPAC Name

5-formyl-1,3-thiazole-2-carbonitrile

InChI

InChI=1S/C5H2N2OS/c6-1-5-7-2-4(3-8)9-5/h2-3H

InChI Key

JTPDWJFQRPVLCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C#N)C=O

Purity

95

Origin of Product

United States

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